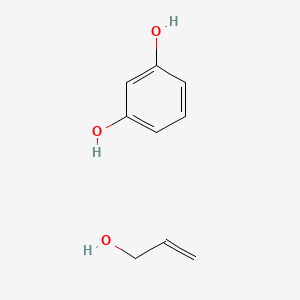

Benzene-1,3-diol;prop-2-en-1-ol

Description

Structure

2D Structure

Properties

CAS No. |

42425-45-6 |

|---|---|

Molecular Formula |

C9H12O3 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

benzene-1,3-diol;prop-2-en-1-ol |

InChI |

InChI=1S/C6H6O2.C3H6O/c7-5-2-1-3-6(8)4-5;1-2-3-4/h1-4,7-8H;2,4H,1,3H2 |

InChI Key |

DVYYBJAZNUJPRQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCO.C1=CC(=CC(=C1)O)O |

Related CAS |

42425-45-6 |

Origin of Product |

United States |

Synthetic Methodologies for Derivatives of Benzene 1,3 Diol with Prop 2 En 1 Ol

Allylation Reactions of Benzene-1,3-diol

Allylation of benzene-1,3-diol can proceed through two main pathways: C-allylation, where the allyl group attaches to a carbon atom of the aromatic ring, and O-allylation, where it attaches to one of the oxygen atoms of the hydroxyl groups. The regioselectivity of these reactions is a critical aspect, determining the final structure of the product.

C-Allylation Pathways and Regioselectivity

C-allylation of phenols, including benzene-1,3-diol, is a method for forming carbon-carbon bonds. Indium-catalyzed reactions have been shown to be highly regiospecific and site-selective for the C-H allylation of phenols using vinyldiazo compounds. rsc.orgresearchgate.net The regioselectivity of C-allylation on the benzene-1,3-diol ring is influenced by the directing effects of the two hydroxyl groups. The hydroxyl groups are activating and ortho-, para-directing. youtube.comlibretexts.org This means they direct incoming electrophiles to the positions ortho and para to themselves. In benzene-1,3-diol, the 2, 4, and 6 positions are all ortho or para to a hydroxyl group, making them susceptible to electrophilic attack.

The stability of the intermediate arenium ion plays a crucial role in determining the regioselectivity. youtube.com Electron-donating groups, such as hydroxyl groups, stabilize the cationic intermediates in the pathways for ortho and para substitution. youtube.com

O-Allylation Pathways and Regioselectivity

O-allylation of benzene-1,3-diol involves the reaction of the hydroxyl groups with an allylating agent. Under basic conditions, the hydroxyl groups can be deprotonated to form phenoxide ions, which are strong nucleophiles. These nucleophiles can then react with an allyl halide, such as allyl bromide, in a Williamson ether synthesis to form an allyl ether.

In the context of palladium-catalyzed cyclization of diols, both 6-endo and 6-exo-O-allylation pathways are possible. nih.gov The use of an achiral palladium catalyst modified by 1,1'-bis(diphenylphosphino)ferrocene (dppf) can selectively form 2,6-cis-pyrans via 6-exo-O-allylation. nih.gov

Stereoselective and Enantioselective Approaches in Allylation

Stereoselective and enantioselective allylation reactions are crucial for the synthesis of chiral molecules. Modern organic chemistry has seen significant advancements in this area, although challenges remain. nih.gov

One notable strategy involves the enantioselective catalytic 1,2-diboration of 1,3-dienes, which delivers allylboron reagents capable of highly selective allylation reactions. nih.gov Iridium-catalyzed alcohol C-allylation has also proven effective, enabling site-selective allylation of unprotected diols with high levels of catalyst-directed diastereoselectivity. nih.gov

A ternary catalyst system, consisting of an achiral palladium complex, a primary amine, and a chiral phosphoric acid, has been used for the asymmetric α-allylation of aldehydes with alkynes. nih.gov This system generates chiral electrophilic π-allylpalladium phosphate (B84403) complexes. nih.gov

Controlled Friedel-Crafts Allylation Reactions

The Friedel–Crafts reaction, discovered in 1877, is a fundamental method for attaching substituents to an aromatic ring. wikipedia.org It encompasses two main types: alkylation and acylation, both proceeding via electrophilic aromatic substitution. wikipedia.orgnih.gov Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkylating agent, such as an alkyl halide, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgyoutube.commt.com

However, traditional Friedel-Crafts alkylations have limitations, including the potential for carbocation rearrangements and polyalkylation. libretexts.org The reaction also fails with strongly deactivated rings. libretexts.orgyoutube.com

Controlled Friedel-Crafts allylation reactions aim to overcome these challenges. The development of new catalytic approaches has been a focus of research to achieve stereoselective Friedel-Crafts alkylation. researchgate.net For instance, a palladium-pivalic acid cocatalyst system has shown high reactivity in the direct arylation of unactivated arenes like benzene (B151609). acs.org

Catalytic Systems in Benzene-1,3-diol Allylation and Related Reactions

Catalysis plays a pivotal role in the allylation of benzene-1,3-diol and related reactions, offering pathways to control selectivity and efficiency. Transition metals, in particular, are widely employed.

Transition Metal Catalysis (e.g., Palladium, Ruthenium, Iridium)

Transition metal catalysts are instrumental in a variety of allylation reactions.

Palladium: Palladium catalysts are extensively used in cross-coupling reactions. nih.gov For example, a palladium-catalyzed three-component reaction of allenes, aryl iodides, and diazo compounds provides an approach to 1,3-dienes. researchgate.net In the context of benzene-1,3-diol derivatives, palladium catalysts with ligands like dppf can direct the regioselectivity of O-allylation. nih.gov

Iridium: Iridium catalysts have been successfully used in the enantioselective C-allylation of alcohols. nih.gov Cyclometalated π-allyliridium C,O-benzoate catalysts show a kinetic preference for primary alcohol dehydrogenation, allowing for site-selective allylation of unprotected diols. nih.gov

Ruthenium: While not as extensively detailed in the provided context for this specific reaction, ruthenium catalysts are well-known for their role in various organic transformations, including metathesis and hydrogenation reactions, which can be complementary to allylation in more complex synthetic sequences.

The choice of metal and ligand is crucial in directing the outcome of the reaction, influencing factors such as regioselectivity, stereoselectivity, and yield.

Heterogeneous Catalysis (e.g., Alumina-Directed)

Heterogeneous catalysis offers a compelling approach for the synthesis of resorcinol (B1680541) derivatives, with alumina playing a significant role as a catalyst or catalyst support. Alumina-directed reactions have been shown to promote the regioselective allylation of phenols, a transformation of significant interest in the synthesis of various natural products and specialty chemicals. google.comgoogle.com

Research has demonstrated that alumina can facilitate the ortho-selective allylation of phenols. google.com This methodology has been successfully applied to the synthesis of several plant-derived prenylated phenolic natural products, such as cannabigerol, grifolin, and piperogalin. google.comgoogle.com The use of alumina as a heterogeneous catalyst provides advantages such as ease of separation from the reaction mixture and potential for recyclability. The acidic properties of alumina are believed to play a role in activating the allyl alcohol for the electrophilic aromatic substitution reaction on the electron-rich resorcinol ring.

The efficiency and selectivity of these reactions can be influenced by the properties of the alumina catalyst, such as its surface area and acidity. For instance, alumina catalyst carriers are valued for their high specific surface area and thermal stability, which enhance the efficiency of catalytic reactions. rsc.org Furthermore, composite materials, such as platinum nanoparticle-encapsulated alumina-doped resorcinol–formaldehyde (B43269) carbon composites, have been developed for applications like asymmetric hydrogenation, showcasing the versatility of combining alumina with other materials to create highly active and reusable catalysts. union.edu

The table below summarizes key aspects of alumina-directed allylation of phenols.

| Catalyst System | Key Feature | Application Example | Reference |

| Alumina | Promotes regioselective aromatic allylation | Synthesis of cannabigerol and grifolin | google.com |

| Alumina | Directs ortho-selective allylation of phenols | Synthesis of anti-inflammatory drug candidates | google.com |

| Platinum/Alumina-doped RF Carbon Composite | High activity and reusability | Asymmetric hydrogenation | union.edu |

Acid-Catalyzed Transformations

Acid catalysis provides a powerful tool for the synthesis of resorcinol derivatives, enabling transformations such as alkylation and acylation. Both Lewis and Brønsted acids are employed to facilitate these reactions, often influencing the regioselectivity and reaction efficiency.

A prominent example of a Lewis acid-catalyzed transformation is the Friedel-Crafts acylation of resorcinol. In this reaction, a Lewis acid such as zinc chloride or aluminum trichloride is used to catalyze the reaction between resorcinol and an acyl chloride or acid anhydride. nih.govnih.gov This process typically yields 4-acylresorcinols, which can then be further transformed, for example, through reduction to produce 4-alkylresorcinols. nih.govnih.gov The reaction conditions, including the choice of Lewis acid and solvent, can be optimized to improve yield and reduce byproducts. Some methods have been developed as solvent-free systems to enhance the environmental profile of the synthesis. nih.gov

The interplay between Brønsted and Lewis acid sites on a catalyst surface has been shown to be crucial in the alkylation of resorcinol. usf.edu Studies have indicated that Lewis sites are responsible for adsorbing the resorcinol substrate, while Brønsted sites generate the carbocation electrophile from the alkylating agent. usf.edu Achieving an optimal ratio of Brønsted to Lewis acid sites can maximize the conversion of resorcinol. usf.edu

Vapor phase alkylation of phenols with alcohols over solid acid catalysts, such as activated alumina, represents another approach to C-alkylation. universiteitleiden.nl While not exclusively focused on resorcinol and allyl alcohol, this methodology highlights the potential for using solid acid catalysts at elevated temperatures to achieve alkylation of phenolic compounds.

The following table outlines examples of acid-catalyzed transformations involving resorcinol.

| Catalyst Type | Reaction | Key Finding | Reference |

| Lewis Acid (e.g., ZnCl2) | Friedel-Crafts Acylation | Synthesis of 4-acylresorcinols | nih.govnih.gov |

| Heteropolyacid-based catalysts | Resorcinol Alkylation | Importance of Brønsted/Lewis acid site ratio for conversion | usf.edu |

| Activated Alumina | Vapor Phase Alkylation of Phenol (B47542) | C-alkylation of phenolic compounds at high temperatures | universiteitleiden.nl |

Organocatalysis in Allylation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in organic synthesis. In the context of allylation of phenols like resorcinol, organocatalysis offers a metal-free alternative to traditional methods. While specific examples of organocatalyzed reactions between benzene-1,3-diol and prop-2-en-1-ol are not extensively documented, the principles of organocatalysis can be applied to this transformation.

Brønsted acids, particularly chiral phosphoric acids, have been successfully employed as organocatalysts in asymmetric allylboration and propargylation of aldehydes. universiteitleiden.nlresearchgate.netorganic-chemistry.org These catalysts operate by activating the electrophile through hydrogen bonding. researchgate.net This principle could potentially be extended to the activation of allyl alcohol for the allylation of resorcinol, where the Brønsted acid could protonate the hydroxyl group of allyl alcohol, making it a better leaving group and facilitating nucleophilic attack by the resorcinol ring.

The challenge in the direct allylation of phenols with allyl alcohol lies in the poor leaving group ability of the hydroxide ion. organic-chemistry.org Catalytic systems, including those that could be considered within the broader scope of organocatalysis (such as reactions facilitated by organic acids), aim to overcome this hurdle. While many reported catalytic allylations of phenols with allyl alcohol utilize transition metal catalysts, the development of purely organocatalytic systems remains an area of active research. organic-chemistry.orgmdpi.com

Enzyme-Catalyzed Derivatizations

Enzymatic catalysis offers a green and highly selective approach for the derivatization of phenolic compounds, including resorcinol. Lipases, in particular, have demonstrated significant utility in catalyzing reactions such as acylation and transesterification under mild conditions. nih.govgoogle.com

Lipase-catalyzed acylation can be employed to modify the properties of phenolic antioxidants. nih.gov This enzymatic approach avoids the harsh conditions and corrosive acids often used in chemical acylation, minimizing side reactions and energy consumption. nih.gov The regioselectivity of such enzymatic reactions can often be controlled by selecting the appropriate biocatalyst. nih.gov

In the context of producing derivatives of resorcinol and allyl alcohol, a lipase could potentially catalyze the esterification of one of the hydroxyl groups of resorcinol with an activated form of an allylic substrate or, in a reverse hydrolysis fashion, facilitate the formation of an ether linkage. More commonly, lipases are used in transesterification reactions. For instance, the lipase-catalyzed transesterification of natural oils with phenolic acids has been investigated to produce novel phenolic lipids. This demonstrates the potential of enzymes to create new molecules by combining phenolic moieties with lipid structures.

The application of lipases for the chemo-enzymatic epoxidation of phenolic compounds further highlights their versatility. google.com This two-step process involves the lipase acting as a perhydrolase to generate peracids, which then act as the epoxidizing agent. google.com

The table below provides an overview of enzyme-catalyzed reactions relevant to phenolic compounds.

| Enzyme Type | Reaction Type | Key Advantage | Application |

| Lipase | Acylation | Mild conditions, high selectivity | Modification of phenolic antioxidants |

| Lipase | Transesterification | Green synthesis | Production of phenolic lipids from natural oils |

| Lipase | Chemo-enzymatic Epoxidation | Versatile synthetic tool | Epoxidation of phenolic compounds |

Polymerization and Oligomerization Processes Involving Benzene-1,3-diol and Prop-2-en-1-ol

Benzene-1,3-diol and prop-2-en-1-ol are valuable monomers and precursors in the synthesis of a wide range of polymers and oligomers. Their reactive functional groups allow for their participation in various polymerization reactions, leading to materials with diverse properties and applications.

Formation of Polyether Alcohols from Allyl Alcohol and Alkylene Oxides

Allyl alcohol serves as a crucial initiator for the synthesis of polyether alcohols, which are important intermediates in the production of polyurethanes, surfactants, and other specialty chemicals. organic-chemistry.org The polymerization process typically involves the reaction of allyl alcohol with alkylene oxides, such as ethylene oxide (EO) and propylene oxide (PO), in the presence of a catalyst. organic-chemistry.org

The synthesis is often carried out through anionic or cationic polymerization. organic-chemistry.org In the presence of a basic catalyst, such as an alkali metal hydroxide or alkoxide, the hydroxyl group of allyl alcohol is deprotonated, and the resulting alkoxide initiates the ring-opening polymerization of the alkylene oxide. The molecular weight and structure of the resulting polyether alcohol can be controlled by adjusting the reaction conditions and the ratio of reactants. organic-chemistry.org This allows for the synthesis of block or random copolymers of allyl alcohol with EO and PO, yielding products with varying properties, such as water solubility and thermal stability. organic-chemistry.org

The polymerization of propylene oxide can be complicated by a chain transfer reaction that leads to the formation of unsaturated end groups. The choice of counterion in the basic catalyst can influence the extent of this side reaction.

The following table summarizes the synthesis of polyether alcohols from allyl alcohol.

| Polymerization Method | Monomers | Catalyst | Key Features |

| Anionic/Cationic Polymerization | Allyl alcohol, Ethylene oxide, Propylene oxide | Basic catalysts (e.g., KOH) | Synthesis of block/random copolymers with controlled molecular weight |

| Free Radical Polymerization | Allyl alcohol, Ethylene oxide, Propylene oxide | - | Forms polymer chains through chemical bond connections |

Synthesis of Resorcinol-Based Resins and Related Polymeric Structures

Resorcinol is a highly reactive phenol that is widely used in the synthesis of various polymeric materials, including resorcinol-formaldehyde (RF) resins and resorcinol-based epoxy resins. nih.govresearchgate.net These resins find applications as adhesives, coatings, and advanced materials like carbon aerogels.

Resorcinol-Formaldehyde Resins: The synthesis of RF resins involves the polycondensation reaction of resorcinol with formaldehyde. nih.gov This reaction can be catalyzed by either acids or bases. universiteitleiden.nl Under alkaline conditions, resorcinol forms phenoxide ions that are highly activated towards electrophilic attack by formaldehyde, leading to the formation of hydroxymethyl derivatives. universiteitleiden.nl These intermediates then condense to form a cross-linked polymer network. The molar ratio of resorcinol to formaldehyde, the pH of the reaction mixture, and the curing temperature are critical parameters that influence the structure and properties of the final resin. RF resins are known for their use as adhesives, particularly in applications requiring high water resistance and durability.

Resorcinol-Based Epoxy Resins: Resorcinol can also be used as a precursor for the synthesis of epoxy resins. researchgate.netmdpi.com Resorcinol diglycidyl ether (RDGE) is a common resorcinol-based epoxy monomer that can be cured with various hardeners, including bio-based diamines, to form thermosetting polymers. mdpi.com These bio-based thermosets can exhibit excellent mechanical properties, such as high stiffness and fracture toughness. mdpi.com The curing process of resorcinol-based epoxy resins can be initiated by thermal means or through UV radiation in the presence of a photoinitiator.

The table below provides an overview of the synthesis of resorcinol-based resins.

| Resin Type | Monomers | Catalyst/Curing Agent | Key Features and Applications |

| Resorcinol-Formaldehyde (RF) Resin | Resorcinol, Formaldehyde | Acid or Base | Adhesives, carbon aerogels |

| Resorcinol-Based Epoxy Resin | Resorcinol Diglycidyl Ether (RDGE) | Amine hardeners, Photoinitiators | High-performance thermosets, coatings |

Thiol-Ene Addition in Derivative Synthesis

The thiol-ene reaction has emerged as a powerful and versatile tool in synthetic chemistry, prized for its efficiency, high yields, and favorable reaction kinetics under mild conditions. This "click" chemistry approach is particularly well-suited for the synthesis of complex molecules, including derivatives of benzene-1,3-diol functionalized with prop-2-en-1-ol moieties. The reaction proceeds via the addition of a thiol (R-SH) across a carbon-carbon double bond (an "ene"), such as the allyl group in an allylated resorcinol derivative, to form a stable thioether linkage. This method offers a straightforward route to introduce a wide array of functionalities into the benzene-1,3-diol scaffold, depending on the nature of the thiol used.

The mechanism of the thiol-ene reaction can proceed through either a free-radical or a Michael addition pathway. The free-radical pathway is the most common and can be initiated by photolysis, thermal decomposition of a radical initiator, or redox processes. rsc.org In the context of synthesizing derivatives of benzene-1,3-diol;prop-2-en-1-ol, the photoinitiated radical addition is often preferred due to its mild conditions and high degree of control.

The process begins with the generation of a thiyl radical from a thiol precursor. This radical then adds to the alkene of the prop-2-en-1-ol substituent on the benzene-1,3-diol ring. This addition typically follows an anti-Markovnikov regioselectivity, resulting in the sulfur atom bonding to the terminal carbon of the allyl group. The resulting carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final thioether product.

A significant advantage of the thiol-ene reaction is its orthogonality to many other functional groups, allowing for the selective modification of the allyl groups on a benzene-1,3-diol derivative without affecting other parts of the molecule. This has been demonstrated in the synthesis of various phenol-based derivatives where allyl-modified precursors are converted to their corresponding thiols or thioethers. beilstein-journals.org For instance, the radical addition of thioacetic acid to an allyl-functionalized phenol, followed by hydrolysis, is a common strategy to introduce a thiol group.

Detailed research findings have shown that the photoinitiated thiol-ene reaction on allyl-functionalized phenolic compounds can be carried out with high efficiency. The choice of photoinitiator, solvent, and reaction time can be optimized to achieve near-quantitative yields. The reaction's robustness and tolerance to various functional groups make it an ideal method for the late-stage functionalization of complex molecules.

Below is a data table summarizing representative findings for the thiol-ene addition to an allyl-functionalized phenol precursor, which serves as a model for the synthesis of derivatives of this compound.

| Thiol Reactant | Allyl-Phenol Precursor | Photoinitiator (mol%) | Solvent | Irradiation Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Thioacetic Acid | 4-Allylphenol | 2,2-Dimethoxy-2-phenylacetophenone (5) | Tetrahydrofuran | 2 | >95 |

| 1-Thioglycerol | 1,3-Bis(allyloxy)benzene | 2,2-Dimethoxy-2-phenylacetophenone (5) | Methanol (B129727) | 3 | 92 |

| Methyl 3-mercaptopropionate | 4-Allyl-2-methoxyphenol | 2,2-Dimethoxy-2-phenylacetophenone (5) | Acetonitrile | 2.5 | 98 |

| Cysteamine hydrochloride | 1,3-Diallyl-1,3,5-triazine-2,4,6-trione | Irgacure 2959 (1) | Water/Methanol (1:1) | 1 | >90 |

The data illustrates the high efficiency of the thiol-ene reaction for the functionalization of allyl-containing phenolic compounds. The versatility of this methodology allows for the introduction of various functional groups, such as carboxylic acids, alcohols, and amines, by selecting the appropriate thiol reactant. This opens up a wide range of possibilities for creating novel derivatives of benzene-1,3-diol with tailored properties for various applications in materials science and medicinal chemistry.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms for Benzene-1,3-diol Allylation

The allylation of resorcinol (B1680541) can proceed through different pathways, often influenced by the reaction conditions and the catalyst employed. The hydroxyl groups of resorcinol are electron-donating, which activates the benzene (B151609) ring towards electrophilic attack, while also being nucleophilic themselves. patsnap.com

Theoretical studies, particularly those employing semi-empirical methods, have been instrumental in elucidating the probable pathways for the allylation of resorcinol. jmchemsci.comjmchemsci.com By suggesting and examining various transition states, researchers can determine the most energetically favorable reaction course. jmchemsci.comjmchemsci.com For instance, in the acylation of resorcinol, a related reaction, calculations have shown that the reaction preferentially occurs at the para position of the aromatic ring, leading to a higher yield of that isomer. jmchemsci.comjmchemsci.com

Calculations of transition states, energy barriers, and the change in enthalpy (ΔH) provide quantitative insights into the reaction mechanism. jmchemsci.comjmchemsci.com For the alkylation of resorcinol, semi-empirical methods like PM3 have been used to study four potential transition states. uobabylon.edu.iq The energetic values, including total energy, binding energy, heat of formation, and zero-point energy, help identify the most probable transition states. uobabylon.edu.iq A spontaneous and exothermic reaction pathway is indicated by negative values for the change in Gibbs free energy and heat of formation. uobabylon.edu.iq

The energy profiles for allylic C-H activation have also been calculated using computational methods, providing insights into the bond distances and energetics of the transition states. researchgate.net These profiles are crucial for understanding the regio- and site-selectivity of such reactions. researchgate.net

Table 1: Energetic Properties of a Probable Transition State in Resorcinol Alkylation. uobabylon.edu.iq

The regioselectivity of resorcinol allylation, leading to either O-allylated or C-allylated products, is often governed by the principles of kinetic and thermodynamic control. stackexchange.commasterorganicchemistry.com

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the product that forms faster is the major product. masterorganicchemistry.comlibretexts.org This is because the reactants have enough energy to overcome the lower activation energy barrier to form the kinetic product, but not enough to reverse the reaction. libretexts.org In the case of phenol (B47542) allylation, the O-allylated product has been identified as the kinetic product. nih.gov

Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control. masterorganicchemistry.comlibretexts.org With sufficient energy, the initial products can revert to the intermediates and then proceed to form the most stable product, which is the thermodynamic product. libretexts.orgwikipedia.org For phenol allylation, the C-allylated compound is the thermodynamic product. nih.gov

The reaction conditions, such as temperature and reaction time, can be manipulated to favor either the kinetic or thermodynamic product. stackexchange.comwikipedia.org Short reaction times and lower temperatures generally favor the kinetic product, while longer reaction times and higher temperatures favor the thermodynamic product. wikipedia.org

The formation of π-allyl palladium complexes is a key feature in many palladium-catalyzed allylation reactions. nih.govrsc.org These intermediates are crucial in determining the outcome of the reaction. Cationic π-allyl Pd intermediates, generated from allylic ester carbonates and a palladium(0) catalyst, have been shown to undergo para-selective C-allylation with phenols in a Friedel-Crafts-type reaction. nih.gov

The π-allyl complex can be thought of as a three-carbon unit with delocalized electrons coordinated to the metal center. numberanalytics.com This intermediate plays a pivotal role in various catalytic transformations, including allylic substitutions. rsc.orgnumberanalytics.com The mechanism of palladium-catalyzed allylic alkylation can involve several pathways for asymmetric induction, including the differentiation of enantiotopic faces of the π-allyl complex and a Curtin-Hammett situation where the difference in the rate of nucleophilic addition to interconverting diastereomeric π-allyl complexes determines the enantiomeric excess. nih.gov

Computational Chemistry Approaches for Reactivity and Selectivity

Computational chemistry provides powerful tools for investigating the reactivity and selectivity of chemical reactions, including the allylation of resorcinol. researchgate.netresearchgate.net

Density Functional Theory (DFT) has become a widely used method for studying reaction mechanisms. For instance, DFT calculations have been employed to investigate the Ru(II)-catalyzed regioselective C-H allylation of indoles with allyl alcohols, a reaction that shares mechanistic features with resorcinol allylation. nih.gov These studies can elucidate the multi-step mechanism involving steps like deprotonation, C-H activation, allyl alcohol insertion, and elimination. nih.gov

DFT studies can also explain the observed regioselectivity. For example, in the indole (B1671886) allylation, calculations showed that C2-H bond allylation is favored over C7-H bond allylation due to the stronger nucleophilicity of the C2 position. nih.gov Furthermore, DFT can be used to understand the influence of steric hindrance on the reaction outcome. nih.gov Combined experimental and DFT studies on the hydroxylation of benzene have revealed competitive mechanisms, such as electrophilic aromatic substitution and a rebound mechanism. rsc.org

Semi-empirical methods, which are computationally less demanding than ab initio methods, are also valuable for studying large molecules and reaction pathways. wikipedia.orgnumberanalytics.com These methods, such as PM3, are based on the Hartree-Fock formalism but include approximations and parameters derived from experimental data. wikipedia.orgnumberanalytics.com

Semi-empirical methods have been successfully applied to study the alkylation reaction of resorcinol. uobabylon.edu.iq By calculating the energetic properties of suggested transition states, these methods can identify the most probable reaction pathway. jmchemsci.comjmchemsci.comuobabylon.edu.iq For example, a study using the PM3 method on resorcinol alkylation indicated that two of the four proposed transition states were more probable based on their total energy, binding energy, and heat of formation. uobabylon.edu.iq These methods can provide qualitatively correct descriptions of reaction energy profiles and molecular structures, making them useful for initial explorations of reaction mechanisms. nih.gov

Table 2: Performance of Various Semi-Empirical Methods in Predicting Energy Profiles Compared to DFT Calculations. nih.gov

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to its reactivity. In the case of benzene-1,3-diol, the two hydroxyl (-OH) groups significantly influence the electron density of the benzene ring. These groups are electron-donating, which activates the aromatic ring, making it more susceptible to electrophilic substitution than benzene itself. patsnap.com The hydroxyl groups increase the electron density at the ortho and para positions relative to them. Specifically, in resorcinol, the positions ortho and para to one hydroxyl group are also ortho and para to the second, leading to a high degree of activation at the 2, 4, and 6 positions.

Theoretical studies, such as those employing quantum chemistry methods, can provide detailed insights into the electronic structure and predict reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For resorcinol, the HOMO is typically localized on the aromatic ring, indicating its nucleophilic character. The presence of a base can deprotonate one or both hydroxyl groups, further increasing the electron density and nucleophilicity of the resulting resorcinolate anion. nih.govresearchgate.net

Prop-2-en-1-ol, or allyl alcohol, possesses a reactive double bond and a hydroxyl group. The double bond can act as a nucleophile in the presence of a strong electrophile. The alcohol group, on the other hand, can be protonated under acidic conditions to form a good leaving group (water), facilitating the formation of an allylic carbocation. libretexts.org This carbocation is stabilized by resonance, which delocalizes the positive charge.

When these two molecules interact, a likely reaction is the Friedel-Crafts alkylation of resorcinol with allyl alcohol. In this scenario, the allyl alcohol is activated, typically by an acid catalyst, to form the allylic carbocation. This electrophile is then attacked by the electron-rich resorcinol ring, leading to the formation of a new carbon-carbon bond. The regioselectivity of this alkylation is dictated by the electronic structure of resorcinol, with substitution favored at the most nucleophilic sites (positions 2, 4, or 6).

Table 1: Predicted Reactive Sites and Electronic Characteristics

| Compound | Key Functional Group(s) | Predicted Reactive Nature | Most Probable Site(s) of Reaction |

| Benzene-1,3-diol (Resorcinol) | Hydroxyl, Aromatic Ring | Nucleophilic | 2, 4, and 6 positions of the aromatic ring |

| Prop-2-en-1-ol (Allyl Alcohol) | Alkene, Hydroxyl | Electrophilic (upon activation) | Carbon-carbon double bond |

Analysis of Noncovalent Interactions in Complex Formation

Before a chemical reaction occurs, the reactant molecules often form a complex held together by noncovalent interactions. These interactions, although weaker than covalent bonds, are crucial in orienting the molecules for reaction. The primary noncovalent interactions between benzene-1,3-diol and prop-2-en-1-ol would be hydrogen bonds. suniv.ac.in

The hydroxyl groups of both resorcinol and allyl alcohol can act as hydrogen bond donors and acceptors. A hydrogen bond could form between the hydrogen of a hydroxyl group on one molecule and the oxygen of a hydroxyl group on the other. The π-system of the resorcinol ring can also act as a hydrogen bond acceptor for the hydroxyl group of allyl alcohol.

These noncovalent interactions lead to the formation of a pre-reaction complex where the reactant molecules are held in close proximity. The specific geometry of this complex can influence the reaction pathway and the stereochemistry of the products. For instance, the orientation of the allyl alcohol relative to the resorcinol ring within the complex can determine which of the activated positions on the ring is preferentially attacked.

Computational modeling can be employed to explore the potential energy surface of the complex and identify the most stable geometries. These models can also help in understanding the role of solvent molecules, which can mediate or compete with the intermolecular hydrogen bonding between the reactants.

Table 2: Potential Noncovalent Interactions in the Benzene-1,3-diol and Prop-2-en-1-ol Complex

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bonding | Hydroxyl group of Resorcinol | Hydroxyl group of Allyl Alcohol | Pre-organizes reactants for reaction |

| Hydrogen Bonding | Hydroxyl group of Allyl Alcohol | Hydroxyl group of Resorcinol | Influences orientation within the complex |

| π-Hydrogen Bonding | Hydroxyl group of Allyl Alcohol | π-electron cloud of Resorcinol ring | Contributes to the stability of the complex |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Benzene 1,3 Diol;prop 2 En 1 Ol Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including those derived from resorcinol (B1680541) and allyl alcohol. unibl.orgbenthamscience.com By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For derivatives of benzene-1,3-diol and prop-2-en-1-ol, ¹H NMR is crucial for identifying the protons on the aromatic ring, the hydroxyl groups, and the allyl group. libretexts.org

The aromatic protons of the resorcinol moiety typically appear in the region of 6.0-8.0 ppm. libretexts.orgjmchemsci.com The specific chemical shifts and splitting patterns depend on the substitution pattern on the ring. The phenolic hydroxyl (-OH) protons of resorcinol derivatives produce signals that can vary in chemical shift, often appearing between 4.0 and 7.0 ppm, and these signals may be broad. libretexts.orgresearchgate.net The presence of these protons can be confirmed by a "D₂O shake," where the addition of deuterium (B1214612) oxide leads to the disappearance of the -OH peak due to proton-deuterium exchange. libretexts.org

For the prop-2-en-1-ol portion, the vinyl protons (C=CH₂) and the allylic protons (-CH₂-OH) have characteristic signals. The protons on the double bond typically resonate between 5.0 and 6.5 ppm, while the methylene (B1212753) protons adjacent to the oxygen are found further upfield. chemicalbook.comresearchgate.net The coupling between these protons provides valuable information about the connectivity within the allyl group.

Table 1: Representative ¹H NMR Chemical Shift Data for Resorcinol and Allyl Alcohol

| Compound | Solvent | Proton | Chemical Shift (ppm) |

| Resorcinol | DMSO-d₆ | Ar-H | 6.20, 6.23, 6.93, 6.95 |

| OH | 9.15 | ||

| Allyl Alcohol | Not Specified | =CH₂ | ~5.1-5.3 |

| =CH- | ~5.8-6.0 | ||

| -CH₂- | ~4.0-4.2 | ||

| OH | Variable | ||

| Data sourced from public chemical databases and representative literature. chemicalbook.comnih.gov |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In derivatives of benzene-1,3-diol and prop-2-en-1-ol, ¹³C NMR helps to confirm the number and type of carbon atoms.

The aromatic carbons of the resorcinol unit show signals in the downfield region of the spectrum, typically between 100 and 160 ppm. nih.govchemicalbook.com The carbons bearing the hydroxyl groups are the most deshielded, appearing around 158 ppm. nih.gov For the allyl alcohol moiety, the sp² hybridized carbons of the double bond appear between approximately 115 and 140 ppm, while the sp³ hybridized carbon attached to the oxygen is found further upfield.

Azo derivatives of resorcinol have been studied using ¹³C NMR, which revealed that in alkaline media, these compounds can transform into a quinoid tautomeric form. osti.gov

Table 2: Representative ¹³C NMR Chemical Shift Data for Resorcinol

| Compound | Solvent | Carbon Atom | Chemical Shift (ppm) |

| Resorcinol | D₂O | C1, C3 (C-OH) | 157.73 |

| C2 | 103.55 | ||

| C4, C6 | 108.52 | ||

| C5 | 131.65 | ||

| Data sourced from PubChem. nih.gov |

For more complex derivatives where one-dimensional spectra may have overlapping signals, two-dimensional (2D) NMR techniques are employed. unibl.orgwikipedia.org These methods reveal correlations between different nuclei, providing unambiguous structural assignments.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other (typically through 2-3 bonds). wikipedia.org It is invaluable for tracing the spin systems within the allyl group and for determining the substitution pattern on the resorcinol ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. wikipedia.org It allows for the definitive assignment of which protons are attached to which carbons, simplifying the interpretation of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is particularly powerful for establishing the connectivity between different fragments of a molecule, for instance, how the allyl group is attached to the resorcinol ring in a derivative.

These advanced 2D NMR techniques have been successfully applied to determine the structure of various polyphenolic compounds. unibl.orgnih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation patterns. jmchemsci.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a parent ion and its fragments. nih.gov This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For derivatives of benzene-1,3-diol and prop-2-en-1-ol, HRMS can confirm the successful synthesis and purity of the target compound by matching the experimentally measured mass to the calculated exact mass. researchgate.netimrpress.com The technique is a method of choice for screening a wide range of compounds, including novel derivatives, often without the need for certified reference materials. nih.gov

Coupling chromatographic separation techniques with mass spectrometry enhances the ability to analyze complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. nih.gov It separates the components of a mixture in the gas phase before they are introduced into the mass spectrometer for detection and identification. jmchemsci.com GC-MS can be used to analyze volatile derivatives of resorcinol and allyl alcohol, providing both retention time and mass spectral data for each component. jmchemsci.comresearchgate.net The electron ionization (EI) mass spectrum of resorcinol, for example, shows a prominent molecular ion peak and characteristic fragmentation patterns. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for analyzing a wide range of compounds, including those that are non-volatile or thermally labile. nih.gov The components of a mixture are separated by liquid chromatography before being ionized and analyzed by the mass spectrometer. This method is particularly useful for studying polyphenolic compounds and their derivatives in complex matrices. nih.govub.edu NanoLC-HRMS methods have been developed for the sensitive quantification of related DNA adducts in biological samples like urine. nih.gov

Vibrational Spectroscopy (e.g., FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural characterization of compounds derived from benzene-1,3-diol (resorcinol) and prop-2-en-1-ol (allyl alcohol). These methods probe the vibrational modes of molecules, providing a unique fingerprint based on the types of chemical bonds and functional groups present. scielo.org.mx

In the analysis of resorcinol derivatives, FT-IR and Raman spectroscopy are complementary. FT-IR spectroscopy excels in detecting polar functional groups with strong dipole moment changes, such as the hydroxyl (-OH) and carbonyl (C=O) groups. Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations, like the C=C bonds within the aromatic ring. sapub.org

For instance, the FT-IR spectrum of resorcinol shows characteristic broad absorption bands corresponding to the O-H stretching vibrations of the phenolic hydroxyl groups. The aromatic C-H stretching and C=C ring stretching vibrations also give rise to distinct peaks. nist.gov In derivatives, the introduction of the allyl group from prop-2-en-1-ol would introduce new vibrational modes, such as C-H stretching and bending from the alkene and methylene groups, which can be identified in the spectra. researchgate.net

Theoretical calculations, often employing Density Functional Theory (DFT), are frequently used alongside experimental spectroscopy. nih.govscispace.com These computations help in assigning the observed vibrational bands to specific atomic motions within the molecule, leading to a more detailed and accurate structural elucidation. scielo.org.mxnih.gov

Below is a table summarizing typical vibrational frequencies for key functional groups found in benzene-1,3-diol and prop-2-en-1-ol derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FT-IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| Phenolic O-H | Stretching (broad) | 3200-3600 | Weak or not observed |

| Aromatic C-H | Stretching | 3000-3100 | 3000-3100 |

| Alkene =C-H | Stretching | 3010-3095 | 3010-3095 |

| Methylene -CH₂- | Asymmetric/Symmetric Stretching | 2850-2960 | 2850-2960 |

| Aromatic C=C | Ring Stretching | 1450-1600 | 1580-1610 (strong) |

| Alkene C=C | Stretching | 1620-1680 | 1620-1680 (strong) |

| C-O | Stretching | 1000-1260 | Weak |

| Aromatic C-H | Out-of-plane Bending | 675-900 | Weak |

This table presents generalized data; specific values can vary based on the exact molecular structure and environment.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of compounds derived from the reaction or mixture of benzene-1,3-diol and prop-2-en-1-ol. The choice of method depends on the volatility, polarity, and molecular weight of the analytes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive resorcinol derivatives. Given the polar nature of the phenolic hydroxyl groups, reversed-phase HPLC is the most common mode of separation. chromatographyonline.com In this setup, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase, typically a mixture of water or buffer and an organic modifier like methanol (B129727) or acetonitrile. researchgate.netwur.nl

Compounds are separated based on their relative hydrophobicity. For example, resorcinol, being quite polar, will elute earlier than less polar derivatives where a hydroxyl group might be substituted. column-chromatography.com The separation of isomers, such as ortho-, meta-, and para-substituted phenols, is also readily achievable with HPLC by carefully optimizing the mobile phase composition and gradient. wur.nlcolumn-chromatography.com Detection is commonly performed using Diode-Array Detectors (DAD) or Fluorescence Detectors (FLD), which provide high sensitivity and selectivity for aromatic compounds. wur.nl HPLC is also applied to the separation of allyl glycoside mixtures, which share structural similarities with potential derivatives. nih.gov

| Parameter | Typical Condition |

| Column | Reversed-phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (often with formic acid) and Methanol/Acetonitrile |

| Detector | Diode Array Detector (DAD) or Fluorescence Detector (FLD) |

| Application | Separation of phenolic isomers, purity assessment of reaction products |

Gas Chromatography (GC)

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable derivatives of benzene-1,3-diol and prop-2-en-1-ol. nih.gov Allyl alcohol itself and its lower molecular weight ethers or esters are readily analyzed by GC. rsc.orgnih.gov For less volatile phenolic compounds, derivatization is often necessary to increase their volatility and thermal stability. This typically involves converting the polar hydroxyl groups into silyl (B83357) ethers (e.g., using BSTFA) or esters.

The separation in GC occurs in a capillary column coated with a stationary phase (e.g., a polysiloxane). Compounds are separated based on their boiling points and their interactions with the stationary phase. nih.gov A Flame Ionization Detector (FID) is commonly used for its high sensitivity to hydrocarbons, while a Mass Spectrometer (MS) detector provides definitive identification based on the mass-to-charge ratio of fragmented ions. rsc.org GC-MS is particularly powerful for identifying unknown byproducts in a reaction mixture. rsc.org

| Parameter | Typical Condition |

| Column | Capillary column (e.g., HP-5, 30 m x 0.25 mm) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temp. | ~250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Application | Analysis of volatile products, purity of allyl alcohol, analysis of derivatized phenols |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org It is considered a "green" alternative to normal-phase HPLC. chromatographyonline.com SFC is particularly advantageous for the analysis and purification of polyphenolic compounds and chiral molecules. wikipedia.orgnih.gov

For the analysis of polar compounds like resorcinol derivatives, a polar organic solvent (modifier) such as methanol is added to the supercritical CO₂ to increase its solvating power. researchgate.net The technique offers fast separations and is compatible with both FID and MS detectors. SFC is especially effective for separating compounds that are not sufficiently volatile for GC but are challenging to resolve by HPLC, including polar and chiral polyphenols. nih.gov The principles of SFC are similar to HPLC, but the low viscosity and high diffusivity of the supercritical mobile phase lead to faster analysis times and higher efficiency. wikipedia.org

| Parameter | Typical Condition |

| Mobile Phase | Supercritical CO₂ with a modifier (e.g., Methanol) researchgate.net |

| Column | Packed columns similar to HPLC (e.g., diol, ethyl pyridine) researchgate.net |

| Detector | UV, MS, or FID |

| Application | Chiral separations, analysis of polar polyphenols, purification wikipedia.orgnih.gov |

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing information on bond lengths, bond angles, and intermolecular interactions. suniv.ac.in For crystalline derivatives of benzene-1,3-diol, single-crystal XRD can elucidate the exact molecular conformation and packing in the crystal lattice.

Studies on resorcinol itself have revealed that it exists in at least two polymorphic forms, α-resorcinol and β-resorcinol. royalsocietypublishing.org The α-form is stable at room temperature, while it transforms into the denser β-form at higher temperatures (around 74 °C). nih.gov This polymorphism is governed by the different hydrogen-bonding networks between the hydroxyl groups of neighboring molecules. royalsocietypublishing.orgnih.gov The crystal structure of α-resorcinol has been extensively studied, showing how intermolecular hydrogen bonds dictate the packing arrangement. royalsocietypublishing.org

For any new crystalline compound derived from benzene-1,3-diol and prop-2-en-1-ol, single-crystal XRD would be the primary method to confirm its structure unambiguously. Powder XRD can be used to identify the crystalline phase of a bulk sample and assess its purity. suniv.ac.in

| Compound | Crystal System | Space Group | Key Feature | Reference |

| α-Resorcinol | Orthorhombic | Pna2₁ | Stable form at room temperature with a specific hydrogen-bonding network. | royalsocietypublishing.orgroyalsocietypublishing.org |

| β-Resorcinol | Orthorhombic | Pna2₁ | Denser, high-temperature form. | royalsocietypublishing.orgnih.gov |

Advanced Materials Science Applications of Benzene 1,3 Diol;prop 2 En 1 Ol Derived Chemical Entities

Resorcinol-Based Resins and Polymeric Systems

Resorcinol (B1680541) is a key component in the formulation of various resins and polymeric systems, prized for its ability to enhance adhesion, durability, and cross-linking density.

Resins for Adhesives and Coatings

Resorcinol-formaldehyde (RF) resins are a prominent class of adhesives known for their exceptional strength, water resistance, and durability. chembroad.commfa.org These thermosetting adhesives are synthesized through the condensation reaction of resorcinol and formaldehyde (B43269). britannica.com They are particularly valued for applications requiring high performance in harsh environments. chembroad.commfa.org

One of the primary applications of RF resins is in the production of engineered wood products such as plywood, laminated veneer lumber, and structural beams. chembroad.comwikipedia.org The adhesive forms strong, waterproof bonds that can withstand long-term water immersion and exposure to the elements, making them suitable for marine and exterior construction. wikipedia.orgakzonobel.com The dark-colored glue line characteristic of resorcinol-formaldehyde adhesives is a hallmark of their use in these applications. wikipedia.orgakzonobel.com

In addition to wood bonding, resorcinol-based resins are crucial in the tire industry as a component of resorcinol-formaldehyde-latex (RFL) dips. sumitomo-chem.co.jp These dips are used to coat tire cords made from materials like nylon, rayon, polyester, and aramid, promoting strong adhesion between the fibers and the rubber matrix. sumitomo-chem.co.jpguidechem.com This enhanced adhesion is critical for the performance and safety of tires. sumitomo-chem.co.jp Furthermore, resorcinol-based resins find use in coatings for their protective properties. jmchemsci.com

| Application of Resorcinol-Based Resin | Industry | Key Properties |

| Wood Adhesives (Plywood, Laminated Beams) | Construction, Woodworking | High Strength, Water Resistance, Durability chembroad.comwikipedia.org |

| Tire Cord Adhesives (RFL Dips) | Automotive | Enhanced Adhesion to Rubber sumitomo-chem.co.jpguidechem.com |

| Coatings | Various | Protective Finishes jmchemsci.com |

| Marine Construction | Shipbuilding | Resistance to Long-term Water Immersion wikipedia.org |

Cross-Linking Agents in Polymer Formulations

Resorcinol and its derivatives are widely employed as cross-linking agents to improve the mechanical and thermal properties of various polymers. The two hydroxyl groups on the benzene (B151609) ring provide reactive sites for cross-linking reactions.

In rubber compounding, resorcinol, often in combination with a methylene (B1212753) donor like hexamethylenetetramine (HEXA), acts as a tackifier and cross-linking agent. researchgate.net This system enhances the green tack of unvulcanized rubber and improves the adhesion and mechanical properties of the final vulcanized product. The cross-linking occurs at the ortho and para positions to the hydroxyl groups, forming a robust network within the rubber matrix. researchgate.net

Resorcinol can also be used to modify other polymer systems. For instance, it can be incorporated into phenolic resins to enhance their properties. The reaction of resorcinol with hexamethylenetetramine produces a phenolic resin with a dense network structure, and by adjusting the concentration of the components, the cross-linking time and strength of the resulting gel can be controlled. researchgate.net

Synthesis of Specialty Polymers and Thermosets

The unique structure of resorcinol makes it a valuable monomer for the synthesis of a variety of specialty polymers and thermosets with tailored properties.

Epoxy Resins from Resorcinol Derivatives

Resorcinol-based epoxy resins offer significant advantages over conventional bisphenol A (BPA)-based epoxies, including higher thermal stability and improved adhesion. researchgate.net The synthesis of these resins typically involves the reaction of resorcinol or its derivatives with epichlorohydrin.

One common example is resorcinol diglycidyl ether (RE), which can be cured with various hardeners, including bio-based diamines derived from natural sources like limonene (B3431351) and eugenol, to create fully eco-friendly thermosets. researchgate.netacs.org These bio-based epoxy systems exhibit good thermal stability and mechanical properties, making them comparable to traditional petroleum-based epoxy resins. acs.orgresearchgate.net Research has also explored the synthesis of epoxy resins from styryl-substituted resorcinol and other derivatives to achieve enhanced curing properties, higher glass transition temperatures, and lower moisture absorption. google.com

| Resorcinol-Based Epoxy Resin | Precursor/Hardener | Key Features |

| Resorcinol Diglycidyl Ether (RE) | Bio-based diamines (from limonene, eugenol) | Eco-friendly, good thermal stability and mechanical properties researchgate.netacs.orgresearchgate.net |

| Styryl-substituted Resorcinol Epoxy | Styrenated Resorcinol | Enhanced curing, high glass transition temperature, low moisture absorption google.com |

| Wood-based Epoxy Resin | Resorcinol-liquefied wood | Comparable flexural properties to DGEBA researchgate.net |

Weatherable Thermoplastic Polyestercarbonates and Poly(cyanoarylene ether) Materials

Resorcinol is a key building block in the production of high-performance thermoplastics. For example, a weather-proof polycarbonate known as Sollx has been developed using resorcinol chemistry. researchgate.net These materials offer enhanced resistance to weathering and UV degradation compared to conventional polycarbonates.

Furthermore, resorcinol and its derivatives are utilized in the synthesis of poly(cyanoarylene ether) materials. These polymers are known for their high thermal stability and excellent mechanical properties, making them suitable for applications in demanding environments.

Role as Synthetic Intermediates in Advanced Organic Synthesis

Beyond its direct use in polymers and resins, resorcinol serves as a versatile synthetic intermediate for a wide range of organic compounds and advanced materials. britannica.comwikipedia.org Its reactivity allows for various chemical transformations, making it a valuable starting material in multi-step syntheses. jmchemsci.comjmchemsci.comresearchgate.net

Resorcinol can be used to produce light stabilizers for plastics, dyes such as fluorescein (B123965) and eosin, and even some pharmaceuticals. jmchemsci.comjmchemsci.com The acylation reaction of resorcinol is a common method to prepare new derivatives with specific functionalities. jmchemsci.comresearchgate.net For instance, reacting resorcinol with acetic acid in the presence of a catalyst can lead to the formation of di-substituted molecules that can be further modified. jmchemsci.comresearchgate.net These synthetic pathways open up possibilities for creating novel materials with tailored properties for advanced applications. jmchemsci.comjmchemsci.com

Future Research Directions and Emerging Paradigms

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards environmental stewardship has placed a significant emphasis on "green" chemistry, a paradigm focused on minimizing hazardous substances and waste. nih.gov Future research into the synthesis of resorcinol (B1680541) and allyl alcohol derivatives will be heavily influenced by these principles. Key areas of exploration include the use of biodegradable solvents, reducing energy consumption, and designing processes with high atom economy. nih.gov

A major source of pollution in chemical processes stems from conventional organic solvents, which are often toxic and derived from petroleum. nih.gov Research is moving towards alternatives like water, polyethylene (B3416737) glycols (PEGs), and solvent-free reaction conditions. nih.govrsc.org For instance, high yields of calix jmchemsci.comresorcinarenes, complex resorcinol derivatives, have been achieved under solvent-free conditions at ambient temperatures, presenting a viable and less hazardous alternative to traditional solution-phase methods. rsc.org Similarly, the synthesis of allyloxyalcohols, related to the allylation of resorcinol, is being explored using greener methods that avoid waste halides by using allyl alcohol directly. mdpi.com

The following table summarizes key green chemistry approaches applicable to the synthesis of resorcinol-allyl alcohol derivatives.

| Green Strategy | Traditional Method | Green Alternative | Key Benefits |

| Solvent Use | Toxic, petroleum-derived organic solvents. nih.gov | Water, polyethylene glycols (PEGs), or solvent-free conditions. nih.govrsc.org | Reduced toxicity, biodegradability, lower environmental impact. nih.gov |

| Catalysis | Stoichiometric, often heavy-metal-based reagents. | Recyclable solid acid catalysts, biocatalysts. rsc.org | Reduced waste, catalyst reusability, milder reaction conditions. |

| Reactants | Use of allyl halides (e.g., allyl chloride). mdpi.com | Direct use of allyl alcohol or allyl carbonates. mdpi.com | Avoids formation of halide waste, improves atom economy. mdpi.com |

| Energy | High-temperature reactions requiring significant energy input. jmchemsci.com | Ambient temperature reactions, ultrasound-assisted synthesis. nih.govrsc.org | Lower energy consumption, reduced carbon footprint. |

Future efforts will focus on integrating these strategies to create holistic, sustainable synthetic pathways from raw materials like diisopropylbenzene to final, functionalized resorcinol derivatives. google.com

Exploration of Novel and Highly Selective Catalytic Systems

Catalysis is at the heart of modern chemical synthesis, enabling reactions with high efficiency and selectivity. For the synthesis of derivatives from resorcinol and allyl alcohol, particularly through allylation reactions, the development of advanced catalytic systems is a primary research frontier. The goal is to control precisely where the allyl group attaches to the resorcinol molecule, a significant challenge due to resorcinol's multiple reactive sites. nih.gov

Recent advancements have moved beyond simple acid or base catalysis. jmchemsci.comnih.gov Research now focuses on sophisticated transition-metal complexes and organocatalysts that can achieve high levels of chemo-, regio-, and enantioselectivity.

Key areas of catalytic research include:

Asymmetric Allylation: Creating chiral homoallylic alcohols is a fundamental goal in organic synthesis. The Keck asymmetric allylation, which uses a chiral catalyst complex of BINOL and titanium isopropoxide (Ti(OiPr)₄), is a prime example of how a chiral Lewis acid can induce stereoselectivity. wikipedia.orglibretexts.org Future work will adapt such systems for the specific challenges of phenolic substrates like resorcinol.

Hybrid Catalysis: Emerging strategies combine different catalytic modes. For example, a hybrid system using an organophotoredox catalyst with a chiral chromium complex has been developed for the asymmetric allylation of aldehydes using unactivated alkenes. chemrxiv.org This approach, which uses light to drive the reaction, could be adapted for resorcinol derivatives, offering a novel, energy-efficient synthetic route.

Recoverable and Reusable Catalysts: To enhance sustainability, catalysts that are easily separated from the reaction mixture and reused are highly desirable. Dendritic binaphthols have been synthesized to serve as homogeneous, yet easily recoverable, catalysts for allylation reactions. wikipedia.org

Lewis Base Catalysis: Chiral Lewis bases offer an alternative to metal-based Lewis acids for promoting enantioselective allylation, opening a new direction for the construction of chiral molecules. rsc.org

The table below details examples of advanced catalytic systems relevant to the functionalization of resorcinol.

| Catalyst Type | Example(s) | Target Reaction | Key Advantage(s) |

| Chiral Lewis Acids | BINOL-Ti(IV) complexes wikipedia.orglibretexts.org | Asymmetric allylation of carbonyls | High enantioselectivity, predictable stereochemistry. wikipedia.org |

| Iridium Complexes | [Ir(cod)Cl]₂ with chiral phosphine (B1218219) ligands (e.g., PhanePhos) nih.gov | Enantioselective carbonyl allylation via hydrogen transfer | Forms C-C bonds using alcohols as both reactant and hydrogen source. nih.gov |

| Chromium Complexes | Chiral Cr-salen type complexes chemrxiv.org | Asymmetric allylation of aldehydes | High functional group tolerance, high diastereomeric ratio and enantiomeric excess. chemrxiv.org |

| Solid Acids | Zeolites, acid-activated clays | Friedel-Crafts type alkylations/acylations | Reusability, ease of separation, reduced corrosive waste. rsc.org |

The ultimate aim is to develop a toolbox of catalysts that allow chemists to "dial-in" the desired product with minimal byproducts and environmental impact.

Advanced Computational Modeling for Reaction Design and Prediction

In recent decades, in silico techniques have become indispensable tools in chemical research, offering insights that are often inaccessible through experimental methods alone. mdpi.comnih.gov For the complex reactions involving resorcinol, computational modeling provides a powerful lens to understand mechanisms, predict outcomes, and rationally design novel synthetic pathways and molecules.

Quantum chemistry methods, such as Density Functional Theory (DFT), are employed to study reaction energetics and transition states. nih.govrsc.org For example, theoretical investigations of the base-catalyzed condensation of resorcinol with formaldehyde (B43269) identified the quinonemethide as a key intermediate and clarified the rate-determining step of the reaction. nih.gov Similar approaches can be applied to the allylation of resorcinol to determine the most likely pathways for C-allylation versus O-allylation and to understand how different catalysts influence this selectivity.

Applications of computational modeling in this field include:

Mechanism Elucidation: Mapping the potential energy surface of a reaction to identify the lowest energy pathway and characterize intermediates and transition states. nih.govrsc.org

Catalyst Design: Modeling the interaction between a catalyst and substrates (e.g., resorcinol and an allylating agent) to understand the origins of selectivity and to design more efficient catalysts. libretexts.org

Predicting Molecular Properties: Calculating properties such as electronic structure, charge distribution, and reactivity indices (like APT charges) to explain the relative nucleophilicity of different positions on the resorcinol ring. nih.gov

Solvent Effects: Using models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) to simulate how different solvents influence reaction pathways and energetics. nih.govrsc.org

The following table outlines computational methods and their specific applications in studying resorcinol chemistry.

| Computational Method | Application | Information Gained |

| Density Functional Theory (DFT) | Calculating reaction energies and barriers. nih.govrsc.org | Understanding reaction feasibility and identifying rate-determining steps. nih.gov |

| Semi-empirical Methods (e.g., PM3) | Initial screening of possible reaction pathways and transition states. jmchemsci.com | Rapidly identifying the most probable reaction mechanisms for further, more accurate study. jmchemsci.com |

| Intrinsic Reaction Coordinate (IRC) Analysis | Confirming the connection between a transition state and its corresponding reactants and products. nih.gov | Validating the calculated transition state structures. nih.gov |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of complex systems, such as resorcinarene (B1253557) capsules in solution. mdpi.comnih.gov | Understanding host-guest interactions, solvent encapsulation, and conformational changes. mdpi.comnih.gov |

As computational power grows, these in silico approaches will become increasingly predictive, reducing the need for trial-and-error experimentation and accelerating the discovery of new materials and reaction conditions. mdpi.com

Bio-Inspired Synthesis and Chemoenzymatic Approaches

Nature provides a masterclass in efficient and selective chemistry. Bio-inspired synthesis seeks to mimic nature's strategies, often by using enzymes (biocatalysis) or whole organisms to perform chemical transformations. This approach offers significant advantages in terms of sustainability, selectivity, and the ability to work under mild conditions (aqueous environments, neutral pH, and ambient temperatures).

Alkylresorcinols are natural products produced by various organisms, including prokaryotes like cyanobacteria. rsc.org These organisms utilize specific biosynthetic pathways to construct unique alkylresorcinol scaffolds, demonstrating that nature has evolved enzymatic machinery to functionalize the resorcinol core. rsc.org Harnessing this machinery is a key future research direction.

Emerging chemoenzymatic strategies include:

Enzyme-Catalyzed Reactions: Using isolated enzymes, such as lipases or laccases, to catalyze specific reactions like esterification or selective oxidation on resorcinol derivatives.

Whole-Cell Biotransformations: Employing microorganisms engineered to express specific enzymes that can convert resorcinol and an allyl source into a desired product.

Biosynthetic Pathway Engineering: Modifying the genetic pathways in organisms that naturally produce alkylresorcinols to create novel, non-natural derivatives. rsc.org

Research into the biosynthesis of natural products like the cylindrocyclophanes (cyclic dialkylresorcinols) has revealed the enzymatic logic for building complex molecules around a resorcinol core. rsc.org While not involving allyl groups directly, these studies provide a blueprint for how enzymes can be used to create C-C bonds with the resorcinol ring. Adapting such enzymatic systems for the allylation of resorcinol is a promising, albeit challenging, long-term goal.

Applications in Novel Chemical Technologies and Material Innovations

The unique structure of resorcinol, with its two hydroxyl groups in a meta-arrangement, provides outstanding properties to the materials derived from it. e-bookshelf.de While traditional applications in adhesives and resins are well-established, future research is aimed at creating high-performance materials and technologies by leveraging derivatives of resorcinol and allyl alcohol. e-bookshelf.deresearchgate.net

The allyl group is a particularly versatile functional handle. It can participate in a wide range of subsequent chemical transformations, including polymerization, epoxidation, and click chemistry. This allows for the creation of advanced polymers and functional materials.

Potential areas for innovation include:

Advanced Polymers and Resins: Allyl-functionalized resorcinol derivatives can act as cross-linking agents or monomers for creating specialty polymers with enhanced thermal stability, flame retardancy, and mechanical properties. e-bookshelf.de For example, resorcinol-derived phosphate (B84403) esters are used as flame retardants in advanced thermoplastics. e-bookshelf.de

High-Performance Coatings and Adhesives: Incorporating allyl-resorcinol units into polymer backbones can improve adhesion to various substrates, including synthetic fibers and steel cords for radial tires. e-bookshelf.de

Materials for Electronics: Resorcinol derivatives are used in the production of photoresist materials for manufacturing integrated circuits. stanford.edu Novel derivatives could lead to next-generation materials with improved resolution and sensitivity.

Pharmaceuticals and Agrochemicals: The resorcinol scaffold is a key building block for many biologically active compounds, including drugs for treating asthma and osteoporosis. e-bookshelf.deresearchgate.net Functionalization with allyl groups can be a starting point for synthesizing new drug candidates and specialized herbicides. e-bookshelf.depreprints.orgresearchgate.net

The following table highlights potential applications and the role of the resorcinol-allyl structure.

| Application Area | Role of Resorcinol-Allyl Derivative | Potential Advantage |

| Flame Retardants | Monomer for polyphosphate esters. e-bookshelf.de | Improved thermal stability and fire resistance in engineering plastics. e-bookshelf.de |

| Tire Cord Adhesives | Component of resorcinol-formaldehyde-latex (RFL) dips. e-bookshelf.deresearchgate.net | Enhanced adhesion between rubber and reinforcing fibers (e.g., polyester, steel). e-bookshelf.de |

| UV Stabilizers | Backbone for benzophenone-type UV absorbers. e-bookshelf.de | Protection of polymers from degradation by ultraviolet light. e-bookshelf.de |

| Advanced Composites | Cross-linking agent in thermosetting resins. | Creation of strong, lightweight materials for aerospace and automotive industries. |

| Drug Discovery | A scaffold for building more complex molecules. preprints.orgresearchgate.net | Synthesis of new therapeutic agents with tailored biological activity. preprints.org |

By combining the robust, aromatic nature of resorcinol with the chemical versatility of the allyl group, researchers can continue to develop innovative solutions to challenges in materials science, medicine, and beyond. e-bookshelf.de

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for distinguishing benzene-1,3-diol isomers, and what are their characteristic spectral features?

- Methodological Answer : Use terahertz (THz) spectroscopy to differentiate isomers based on intermolecular vibrational modes. For example, benzene-1,3-diol (resorcinol) exhibits distinct THz absorption peaks compared to 1,2- and 1,4-diol isomers. Mid-infrared spectroscopy complements this by analyzing intramolecular vibrations (e.g., O–H stretching). Validate assignments with solid-phase density functional theory (DFT) calculations .

Q. How do hydroxyl group positions influence the hydrogen-bonding networks of benzene-1,3-diol in co-crystals?

- Methodological Answer : Co-crystallize benzene-1,3-diol with hydrogen-bond acceptors like 1,4-diazabicyclo[2.2.2]octane (dabco) in acetone/ethanol solutions. Characterize via single-crystal X-ray diffraction to identify O–H···N hydrogen bonds (2.72–2.86 Å) and supramolecular chain formation. Use C–H···O contact analysis (3.22–3.39 Å) to assess crystal packing .

Q. What are the critical steps in synthesizing benzene-1,3-diol derivatives with thiadiazol substituents?

- Methodological Answer : Optimize reaction conditions (e.g., solvent, temperature) for coupling thiadiazolyl groups to the benzene ring. Purify via column chromatography and confirm purity using HPLC. Validate structural integrity via NMR and mass spectrometry, as demonstrated for 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol .

Advanced Research Questions

Q. How can pH-induced fluorescence changes in benzene-1,3-diol derivatives be systematically analyzed?

- Methodological Answer : Prepare aqueous solutions of derivatives (e.g., 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol) at varying pH levels. Use fluorescence spectroscopy to monitor emission shifts (e.g., Stokes shifts of ~100 nm). Correlate results with computational models (e.g., time-dependent DFT) to assess protonation effects on electronic transitions .

Q. What strategies resolve contradictions in co-crystallization outcomes for benzene-1,3-diol with nitrogen-containing molecules?

- Methodological Answer : Adjust solvent polarity (e.g., acetone vs. ethanol ratios) and stoichiometry to control hydrogen-bonding patterns. Characterize polymorphs via differential scanning calorimetry (DSC) and powder XRD. Compare experimental data with Hirshfeld surface analysis to identify non-covalent interaction discrepancies .

Q. How do intermolecular and intramolecular vibrations contribute to the THz and mid-IR spectra of benzene-1,3-diol?

- Methodological Answer : Assign THz absorption peaks (e.g., 1.2–2.0 THz) to intermolecular vibrations (lattice modes) using solid-state DFT. Contrast with mid-IR peaks (e.g., 1200–1500 cm⁻¹) linked to intramolecular O–H bending. Validate via temperature-dependent spectral studies to decouple thermal motion effects .

Q. What experimental and computational approaches validate the supramolecular assembly of benzene-1,3-diol co-crystals?

- Methodological Answer : Combine X-ray crystallography (asymmetric unit analysis) with molecular dynamics simulations to model chain propagation along crystallographic axes (e.g., b-axis in dabco co-crystals). Quantify interaction energies using quantum mechanical calculations (e.g., MP2/cc-pVTZ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.